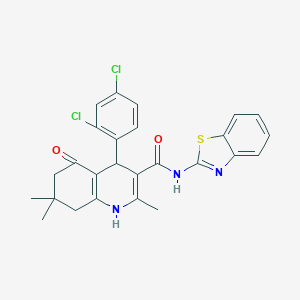
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BQL-695, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
作用机制
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in cell growth and proliferation, and its dysregulation is implicated in the development of cancer.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the selective binding to cancer cells. N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potential as a selective anticancer agent. It has been shown to selectively bind to cancer cells, which could make it a useful tool for the diagnosis and treatment of cancer. However, one limitation of using N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to further investigate its mechanism of action, particularly its interaction with the MAPK signaling pathway. Another direction is to explore its potential as a diagnostic tool for cancer, as well as its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide to improve its solubility and bioavailability.
合成方法
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been synthesized using various methods, including a one-pot, four-component reaction, and a modified Pictet-Spengler reaction. The one-pot, four-component reaction involves the reaction of 2-aminothiophenol, 2,4-dichlorobenzaldehyde, 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and triethylamine in the presence of acetic anhydride. The modified Pictet-Spengler reaction involves the reaction of 2-aminothiophenol with 2,4-dichlorobenzaldehyde in the presence of acetic acid, followed by the reaction of the resulting intermediate with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of acetic anhydride.
科学研究应用
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been investigated for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
属性
产品名称 |
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C26H23Cl2N3O2S |
分子量 |
512.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23Cl2N3O2S/c1-13-21(24(33)31-25-30-17-6-4-5-7-20(17)34-25)22(15-9-8-14(27)10-16(15)28)23-18(29-13)11-26(2,3)12-19(23)32/h4-10,22,29H,11-12H2,1-3H3,(H,30,31,33) |
InChI 键 |
MTOWWEIFNIZPOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC5=CC=CC=C5S4 |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
